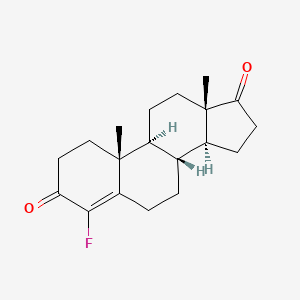

4-Fluoroandrost-4-ene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoroandrost-4-ene-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H25FO2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Fluoroandrost-4-ene-3,17-dione is primarily investigated for its potential as a therapeutic agent in the treatment of androgen-sensitive conditions. Its structure allows it to interact with androgen receptors, making it a candidate for therapies targeting prostate cancer and other androgen-dependent diseases.

Proliferative Effects

Research indicates that this compound can influence cell proliferation in androgen-sensitive cell lines. A study using LNCaP prostate cancer cells demonstrated that while the compound itself does not exhibit direct androgenic activity, its metabolites do stimulate cell growth. Specifically, the transformation of this compound into more active metabolites like 5α-androstane-3,17-dione (A-dione) was crucial for its proliferative effects on these cells .

Anticancer Activity

The compound has shown promise as an anticancer agent through various mechanisms:

Induction of Apoptosis and Cell Cycle Arrest

In preclinical studies, this compound demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7. The compound induced apoptosis and disrupted the cell cycle at the S phase, preventing cancer cell proliferation. The IC50 value for MCF-7 cells was approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.30 | Induction of apoptosis; Cell cycle arrest |

Steroid Biochemistry

This compound is also utilized in steroid biochemistry research to study its metabolic pathways and interactions with enzymes involved in steroidogenesis.

Inhibition Studies

The compound has been used in studies examining its effects on human placental aromatase and other steroidogenic enzymes. These studies are critical for understanding how modifications to steroid structures can affect their biological activity and therapeutic potential .

Case Study 1: Breast Cancer Research

A notable study focused on the effects of this compound on MCF-7 breast cancer cells revealed:

- Objective : To assess the cytotoxicity and mechanism of action.

- Findings : The compound significantly inhibited cell growth and induced apoptosis.

This case highlights the potential for developing new anticancer therapies based on modified steroid structures.

Case Study 2: Prostate Cancer Treatment

Another investigation explored the use of this compound in treating androgen-sensitive prostate cancer:

- Objective : To evaluate the compound's effectiveness as part of a combination therapy.

- Findings : It was found that the compound could enhance the efficacy of existing androgen receptor antagonists when used in tandem.

These findings suggest that this compound may play a role in improving treatment outcomes for patients with prostate cancer.

Propiedades

Número CAS |

98102-30-8 |

|---|---|

Fórmula molecular |

C19H25FO2 |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-4-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H25FO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 |

Clave InChI |

QBRBEAIYDMHSJE-KZQROQTASA-N |

SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)F |

SMILES isomérico |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)F |

SMILES canónico |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)F |

Sinónimos |

4-FAD 4-fluoroandrost-4-ene-3,17-dione 4-fluoroandrostenedione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.